molecular formula C16H27NO3Si B3056126 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- CAS No. 69227-26-5

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

Cat. No.: B3056126
CAS No.: 69227-26-5
M. Wt: 309.47 g/mol
InChI Key: CDRHUURBSOCCDK-UHFFFAOYSA-N
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Description

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- is a compound that combines the properties of an amine and a silane. This unique combination makes it valuable in various fields, including organic synthesis, material science, and industrial applications. The compound’s structure features a propanamine backbone with a phenylmethylene group and triethoxysilyl functionality, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- typically involves the reaction of 3-aminopropyltriethoxysilane with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Aminopropyltriethoxysilane+Benzaldehyde1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-\text{3-Aminopropyltriethoxysilane} + \text{Benzaldehyde} \rightarrow \text{1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-} 3-Aminopropyltriethoxysilane+Benzaldehyde→1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

This reaction is usually conducted in an organic solvent such as ethanol or toluene, with the presence of a catalyst to facilitate the condensation reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure allows for the formation of complex molecules with specific functionalities.

    Biology: The compound is utilized in the modification of biomolecules and surfaces, enhancing their properties for biological applications.

    Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: The compound is used in the production of coatings, adhesives, and sealants, where its silane functionality provides strong bonding and durability.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The phenylmethylene group provides additional stability and reactivity, allowing the compound to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- can be compared with other similar compounds such as:

    3-Aminopropyltriethoxysilane: Lacks the phenylmethylene group, making it less reactive in certain applications.

    N-(Phenylmethylene)-3-aminopropyltrimethoxysilane: Similar structure but with trimethoxysilyl group, which may have different hydrolysis and condensation properties.

    N-(Phenylmethylene)-3-aminopropyltriethoxysilane: Similar structure but with different alkoxy groups, affecting its reactivity and application.

The uniqueness of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- lies in its combination of amine and silane functionalities, providing a versatile tool for various scientific and industrial applications.

Properties

IUPAC Name

1-phenyl-N-(3-triethoxysilylpropyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3Si/c1-4-18-21(19-5-2,20-6-3)14-10-13-17-15-16-11-8-7-9-12-16/h7-9,11-12,15H,4-6,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHUURBSOCCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=CC1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071968
Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Molecular Weight

309.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69227-26-5
Record name N-(Phenylmethylene)-3-(triethoxysilyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69227-26-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylidene-3-(triethoxysilyl)propylamine
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Synthesis routes and methods

Procedure details

(Imine-TEOS) To a 2000 mL 3-neck round bottom flask placed in an ice water bath and equipped with a stirbar was added 70 g of 5 Å molecular sieves. The flask was then equipped with a reflux condenser and the remaining necks were sealed with rubber septa. The reaction flask was evacuated and backfilled with dry nitrogen three times. After the final backfill cycle, 200.1 g (903.9 mmol) of 3-aminopropyltriethoxysilane was added to the flask, along with 300 mL of anhydrous toluene. With rapid stirring, 95.9 g (903.9 mmol) of benzaldehyde was added dropwise via cannula over 30 minutes. The contents were allowed to stir at room temperature under nitrogen overnight. After an overnight stir, the contents were filtered. An additional 50 mL of anhydrous toluene was added to facilitate the filtration. The filtrate was filtered a second time and collected. The collected filtrate was concentrated via rotary evaporation to yield a pale gold oil (274.9 g, 98%). This solid was isolated in >98% purity, as characterized by 1H NMR spectroscopy and was not purified further. 1H NMR (CDCl3, 400 MHz): 0.68 (m, 2H); 1.22 (m, 9H); 1.85 (m, 2H); 3.61 (m, 2H); 2.82 (m, 6H); 7.40 (m, 3H); 7.72 (m, 2H); 8.27 (s, 1H).
[Compound]
Name
Imine-TEOS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
95.9 g
Type
reactant
Reaction Step Three
Name
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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